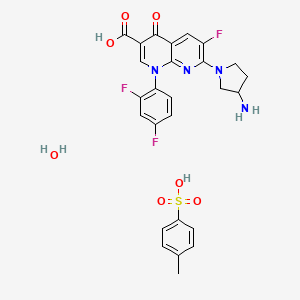
Tosufloxacin tosilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tosufloxacin tosilate is a third-generation fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-positive bacteria, chlamydia, and anaerobic bacteria. This compound is widely used in Japan as an antibacterial agent for pediatric use due to its high efficacy and safety profile .
Mechanism of Action
Target of Action
Tosufloxacin tosilate, a new quinolone, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these targets, this compound disrupts bacterial DNA processes, leading to bacterial death .
Mode of Action
This compound binds to the A subunit of DNA gyrase and topoisomerase IV, inhibiting the resealing activity of these enzymes. This action introduces double-strand breaks in the DNA, preventing the bacteria from replicating and transcribing DNA .
Biochemical Pathways
As a fluoroquinolone, it is known to interfere with the dna synthesis pathway in bacteria by inhibiting dna gyrase and topoisomerase iv .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound need further investigation .
Result of Action
This compound’s antibacterial action results in the death of susceptible bacteria, effectively treating various infections such as skin, respiratory, urinary, gynecologic, ophthalmologic, otolaryngologic, and dental infections . Its administration can also lead to changes in gut microbiota, potentially affecting growth rate and neurobehavior .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and absorption. Additionally, the presence of other medications can impact its efficacy due to potential drug-drug interactions . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Tosufloxacin tosilate interacts with bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. The interaction between this compound and these enzymes inhibits their function, leading to the death of the bacteria .
Cellular Effects
This compound has a broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria . It affects various types of cells and cellular processes. For instance, it influences cell function by disrupting DNA replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to bacterial DNA gyrase and topoisomerase IV . This binding inhibits the enzymes, preventing DNA supercoiling and transcription, leading to DNA degradation and ultimately, bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on the growth rate, neurobehavior, and gut microbiota in mice . These effects were not observed to be long-term .
Dosage Effects in Animal Models
In animal models, this compound was administered via drinking water at a dose of up to 300 mg/kg for two consecutive weeks during the developmental period . This administration resulted in increased body weights without any long-term effects .
Subcellular Localization
As a fluoroquinolone antibiotic, it is known to act within the bacterial cell, specifically targeting the bacterial enzymes DNA gyrase and topoisomerase IV .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tosufloxacin tosilate can be synthesized through various methods. One common approach involves the preparation of tosufloxacin and its subsequent conversion to the tosylate salt. The synthesis typically involves the following steps:
Formation of the quinolone core: This involves the cyclization of a suitable precursor to form the quinolone nucleus.
Introduction of substituents: Functional groups such as fluorine atoms and an amino group are introduced to the quinolone core.
Formation of the tosylate salt: Tosufloxacin is reacted with p-toluenesulfonic acid to form the tosylate salt.
Industrial Production Methods
Industrial production of this compound often employs solution-enhanced dispersion with supercritical carbon dioxide (SEDS) to improve the solubility and bioavailability of the compound. This method involves dissolving tosufloxacin in a suitable solvent and then dispersing it in supercritical carbon dioxide to form fine particles .
Chemical Reactions Analysis
Types of Reactions
Tosufloxacin tosilate undergoes various chemical reactions, including:
Oxidation: Tosufloxacin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the quinolone core.
Substitution: Tosufloxacin can undergo substitution reactions where functional groups on the quinolone core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of tosufloxacin with modified functional groups, which can have different antibacterial properties .
Scientific Research Applications
Tosufloxacin tosilate has a wide range of scientific research applications:
Chemistry: It is used in the study of quinolone antibiotics and their chemical properties.
Biology: Research on its effects on bacterial DNA gyrase and topoisomerase IV provides insights into bacterial replication and repair mechanisms.
Medicine: this compound is used to treat various bacterial infections, particularly in pediatric patients.
Comparison with Similar Compounds
Similar Compounds
- Levofloxacin
- Ciprofloxacin
- Sparfloxacin
Comparison
Tosufloxacin tosilate is unique among fluoroquinolones due to its high efficacy against Gram-positive bacteria and its broad-spectrum activity. It also has a longer post-antibiotic effect compared to other quinolones, making it particularly effective in treating persistent bacterial infections .
Properties
CAS No. |
107097-79-0 |
|---|---|
Molecular Formula |
C19H17F3N4O4 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrate |
InChI |
InChI=1S/C19H15F3N4O3.H2O/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);1H2 |
InChI Key |
FCHGAGZTPICOSW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O |
Origin of Product |
United States |
Q1: What is the mechanism of action of tosufloxacin tosilate?
A1: this compound, like other quinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV []. These enzymes are essential for bacterial DNA replication and transcription, and their inhibition leads to bacterial cell death.
Q2: Does this compound affect human cells?
A2: While this compound primarily targets bacterial enzymes, it's important to note that it can interact with human cells, potentially leading to adverse effects []. Further research is being conducted to fully understand these interactions.
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.
Q4: Is there any spectroscopic data available for this compound?
A4: The research papers provided do not delve into detailed spectroscopic characterization of this compound.
Q5: What is known about the stability of this compound?
A5: Research suggests that this compound exhibits good stability in various formulations [, ]. Studies have focused on developing formulations like dispersible tablets to enhance its stability and dissolution properties [].
Q6: How is this compound absorbed and distributed in the body?
A6: this compound demonstrates good oral absorption [, ]. It is widely distributed in various tissues, including bile [] and salivary glands [], indicating its potential for treating infections in these areas.
Q7: How is this compound metabolized and excreted?
A7: Specific details about the metabolism and excretion pathways of this compound are not extensively covered in the provided research papers. Further investigation is needed to elucidate these processes.
Q8: How does the concentration of this compound in different tissues relate to its efficacy?
A8: Research has explored the relationship between this compound concentration and its efficacy. For instance, studies in rabbits examined the drug's ocular tissue penetration and calculated the maximum aqueous concentration (AQCmax) to understand its effectiveness in treating ocular infections [, ].
Q9: What types of bacterial infections has this compound been studied for?
A9: this compound has been investigated for its efficacy against various bacterial infections, including respiratory infections [, , , , ], urinary tract infections [], oral infections [, , , ], acute otitis media [], and Salmonella enteritis [].
Q10: What is the evidence for the efficacy of this compound in treating these infections?
A10: Several clinical trials have demonstrated the efficacy of this compound in treating various bacterial infections. For example, it has shown promising results in treating acute otitis media in children [], pneumonia [, ], and oral infections [].
Q11: Are there any known resistance mechanisms to this compound?
A11: While the provided research papers do not extensively discuss resistance mechanisms specific to this compound, it is known that bacteria can develop resistance to quinolones through mutations in the genes encoding DNA gyrase and topoisomerase IV [].
Q12: Have there been any studies on targeted delivery of this compound?
A12: The provided research papers do not delve into specific drug delivery and targeting strategies for this compound.
Q13: What analytical methods are used to characterize and quantify this compound?
A15: High-performance liquid chromatography is a commonly employed analytical technique for quantifying this compound concentrations in various biological samples [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


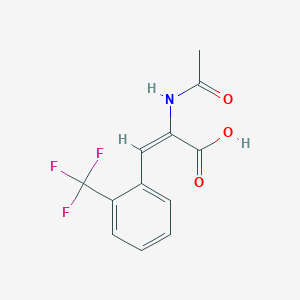
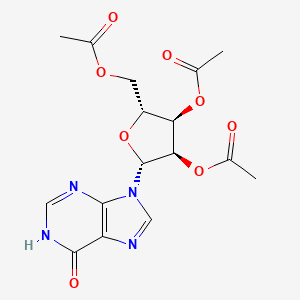

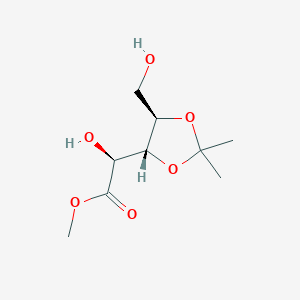

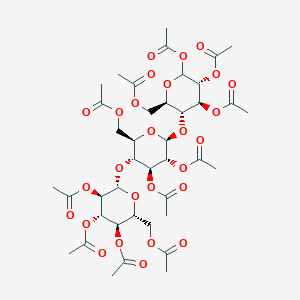
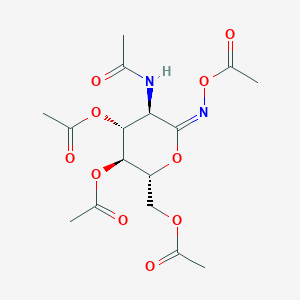
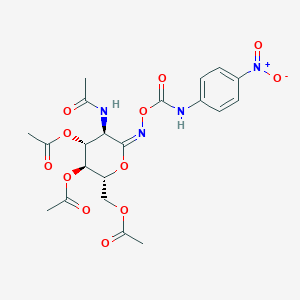
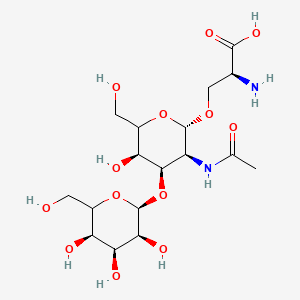
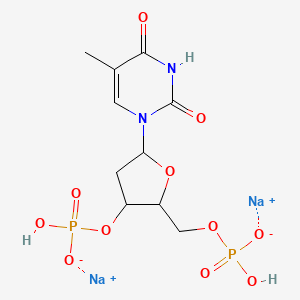
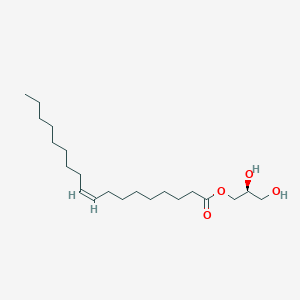
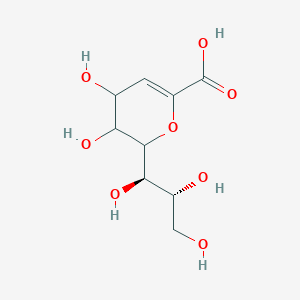
![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)
